molecular formula C10H12N2O3 B1491925 Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098113-43-8

Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1491925
CAS No.: 2098113-43-8
M. Wt: 208.21 g/mol
InChI Key: ZRMIQQUJTKSAFK-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate and cyclopropylamine.

  • Reaction Steps: The process involves a series of reactions including cyclization, oxidation, and esterification.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and amines.

  • Substitution Products: Substituted pyridazines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of heterocyclic chemistry. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use in drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate: This compound has phenyl groups instead of cyclopropyl, leading to different chemical properties.

  • Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate: Similar to the previous compound but with a different position of the phenyl group.

Uniqueness: Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other pyridazine derivatives.

Properties

IUPAC Name

ethyl 3-cyclopropyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-8(6-3-4-6)11-12-9(7)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMIQQUJTKSAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

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